(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
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Overview
Description
(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of ethylamine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives, diols, and substituted imidazolidinones. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Mechanism of Action
The mechanism of action of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid include other imidazolidinone derivatives, such as:
- (3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid
- (3-Propyl-2,4-dioxoimidazolidin-1-yl)acetic acid
- (3-Butyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific ethyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(3-ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-9-5(10)3-8(7(9)13)4-6(11)12/h2-4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECXXANDAVVDDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CN(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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